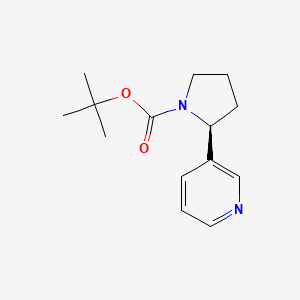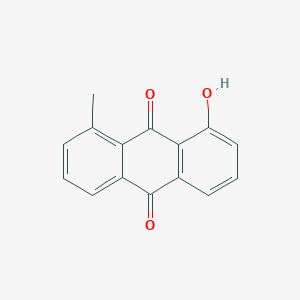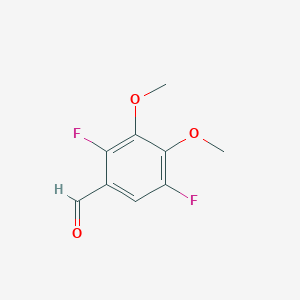
2,5-Difluoro-3,4-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzaldehyde, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-3,4-dimethoxybenzaldehyde typically involves the fluorination of 3,4-dimethoxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques. These methods often utilize continuous flow reactors to ensure better control over reaction parameters and higher yields. The choice of fluorinating agents and solvents is optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The fluorine atoms and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: 2,5-Difluoro-3,4-dimethoxybenzoic acid.
Reduction: 2,5-Difluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2,5-Difluoro-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It serves as a precursor for the synthesis of various fluorinated compounds used in materials science and chemical manufacturing.
作用机制
The mechanism by which 2,5-difluoro-3,4-dimethoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
相似化合物的比较
- 2,3-Difluoro-4,5-dimethoxybenzaldehyde
- 2,4-Difluoro-3,5-dimethoxybenzaldehyde
- 2,5-Difluoro-4-methoxybenzaldehyde
Comparison: Compared to its analogs, 2,5-difluoro-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups. This arrangement can influence its reactivity and interaction with other molecules, making it particularly useful in certain synthetic and research applications. The presence of two fluorine atoms can also enhance its stability and resistance to metabolic degradation, which is advantageous in drug development.
属性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC 名称 |
2,5-difluoro-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |
InChI 键 |
RJDIMGFCMNPEGZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1OC)F)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


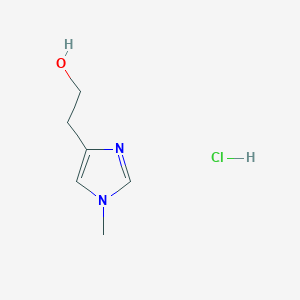
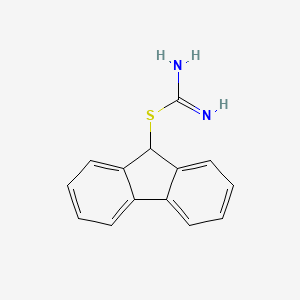
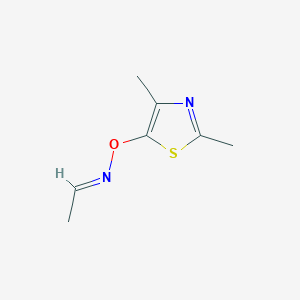
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
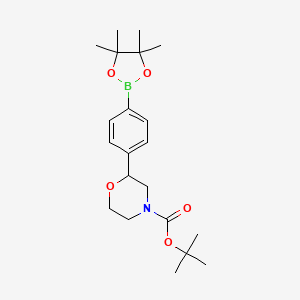
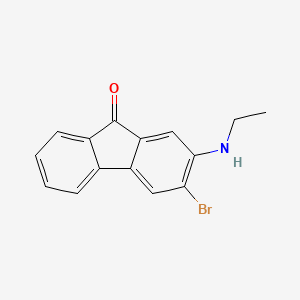
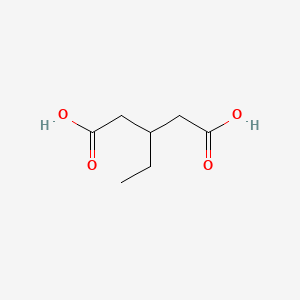
![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)

